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DEXTRIN PALMITATE/ETHYLHEXANOATE - 183387-52-2

DEXTRIN PALMITATE/ETHYLHEXANOATE

Catalog Number: EVT-1512629
CAS Number: 183387-52-2
Molecular Formula: C15H16O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dextrin palmitate/ethylhexanoate is a modified starch ester synthesized primarily from corn-derived dextrin and fatty acids, specifically palmitic acid and ethylhexanoic acid. This compound exhibits unique properties that enhance its emulsification, solubility, and stability compared to other starch derivatives. It is widely utilized across various industries, including food, pharmaceuticals, and cosmetics, due to its effectiveness as an emulsifier and stabilizer .

Source

The primary source of dextrin palmitate/ethylhexanoate is dextrin, which is derived from the hydrolysis of starch. The starch can originate from various sources, including corn and potatoes. The synthesis involves the reaction of dextrin with palmitic acid and ethylhexanoic acid, often facilitated by specific catalysts .

Classification

Dextrin palmitate/ethylhexanoate falls under the category of polysaccharides and is classified as a surfactant due to its ability to reduce surface tension between different phases in a mixture. It is also recognized as an emulsifying agent and a thickener in various formulations .

Synthesis Analysis

Methods

The synthesis of dextrin palmitate/ethylhexanoate involves several key steps:

  1. Dispersion: Dextrin is dispersed in an amide solvent (commonly dimethylformamide) and heated to temperatures between 150°C and 160°C.
  2. Esterification: Palmitic acid and ethylhexanoic acid are added to the heated dextrin mixture along with a catalyst (often sulfamic acid), followed by stirring for 8-12 hours at the same temperature.
  3. Purification: The reaction mixture is washed multiple times with alcohol and water to remove unreacted materials and impurities.
  4. Final Processing: The product is collected, dried, pulverized, and subjected to magnetic separation to yield the final dextrin palmitate/ethylhexanoate product .

Technical Details

The reaction typically requires careful control of temperature and pH to ensure high yield and product stability. The mass ratio of dextrin to fatty acids can vary; for example, ratios of approximately 50:76-102 for dextrin to palmitic acid are common .

Molecular Structure Analysis

Structure

Dextrin palmitate/ethylhexanoate consists of a backbone derived from dextrin (a polysaccharide made up of D-glucose units) esterified with fatty acids. The molecular formula for dextrin palmitate is approximately C54H102O9C_{54}H_{102}O_9, indicating a complex structure involving long carbon chains from the fatty acids attached to the polysaccharide backbone .

Data

  • Molecular Weight: Approximately 930 g/mol
  • Melting Point: Ranges between 80°C and 130°C
  • Density: Approximately 0.53 g/mL at 25°C
  • Saponification Value: Between 195-220 mg KOH/g
  • Acid Number: Ranges from 4-7 mg KOH/g .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the formation of dextrin palmitate/ethylhexanoate is esterification. This reaction occurs when hydroxyl groups on the dextrin react with carboxylic acid groups on palmitic acid or ethylhexanoic acid.

Common Reagents and Conditions

  • Reagents: Dextrin, palmitic acid, ethylhexanoic acid, sulfamic acid (as a catalyst).
  • Conditions: Typically conducted in an amide solvent under reflux conditions for several hours.

The major product formed is dextrin palmitate/ethylhexanoate, which exhibits significant emulsifying properties beneficial for various applications .

Mechanism of Action

Dextrin palmitate/ethylhexanoate functions as a surfactant due to its amphiphilic nature; it possesses both hydrophilic (water-attracting) and lipophilic (fat-attracting) characteristics. This duality allows it to stabilize emulsions by reducing surface tension at the interface between oil and water phases.

In practical applications, this mechanism facilitates the formation of stable emulsions in food products, pharmaceuticals, and cosmetic formulations by enhancing the distribution of active ingredients throughout the mixture .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to slightly yellow powder.
  • Solubility: Generally soluble in water; forms optically active solutions.
  • Viscosity: Can be adjusted depending on formulation requirements.

Chemical Properties

  • Reactivity: Exhibits stability under various conditions but can be sensitive to oxidation when exposed to sunlight or air.
  • Emulsifying Capacity: Highly effective as an emulsifier in both oil-in-water and water-in-oil systems.

These properties make dextrin palmitate/ethylhexanoate suitable for use in diverse formulations across multiple industries .

Applications

Dextrin palmitate/ethylhexanoate has a broad range of applications:

  • Food Industry: Used as an emulsifier in products like salad dressings and sauces to improve texture and stability.
  • Pharmaceuticals: Acts as a binder in tablet formulations and enhances drug delivery systems by forming stable emulsions.
  • Cosmetics: Utilized as a stabilizer in creams and lotions, improving texture while providing moisture retention properties.

Additionally, it serves as an anticaking agent in powdered products, contributing to improved shelf life and usability .

Properties

CAS Number

183387-52-2

Product Name

DEXTRIN PALMITATE/ETHYLHEXANOATE

Molecular Formula

C15H16O

Synonyms

DEXTRIN PALMITATE/ETHYLHEXANOATE

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